molecular formula C23H18FN3O2S2 B2831494 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide CAS No. 864859-37-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide

Cat. No.: B2831494
CAS No.: 864859-37-0
M. Wt: 451.53
InChI Key: GUKALFGGMJZTKJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .

Scientific Research Applications

Metabolic Stability Enhancement

Researchers have explored the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to improve metabolic stability, highlighting the challenges with deacetylation in similar compounds. By investigating alternative heterocyclic analogs, they aimed to reduce metabolic deacetylation, demonstrating the importance of structural modifications for enhancing drug stability and efficacy (Stec et al., 2011).

Antimicrobial Activity

The development of new antimicrobial agents to combat resistance is crucial. Research into substituted 2-aminobenzothiazoles derivatives has shown promising antimicrobial activity, providing a pathway for the development of novel treatments against resistant bacterial and fungal strains (Anuse et al., 2019).

Anti-Cancer Applications

Fluoro-substituted benzo[b]pyran compounds have been synthesized and tested for their anticancer activity, particularly against lung cancer, showcasing the potential of fluoro-substituted compounds in developing new cancer therapies (Hammam et al., 2005).

Enzyme Inhibition for Alzheimer's Treatment

Studies on derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine have identified compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease treatment. These compounds exhibit both high inhibitory activity and low cytotoxicity, making them promising candidates for therapeutic interventions (Pejchal et al., 2016).

Reaction-Based Fluorescent Probe Development

The creation of selective and sensitive detection techniques for toxic benzenethiols and biologically active aliphatic thiols is vital for chemical, biological, and environmental sciences. A novel design of a reaction-based fluorescent probe for thiophenols over aliphaticthiols has been developed, indicating the potential of such compounds in environmental and biological applications (Wang et al., 2012).

Future Directions

The future directions for the research on benzothiazole derivatives could involve further exploration of their synthetic developments, in vitro and in vivo activity, and their potential as anti-tubercular compounds . Further molecular docking studies could be conducted to search for a potent inhibitor with enhanced anti-tubercular activity .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKALFGGMJZTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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